N-cyclohexyl-4-cyclopentylpiperazine-1-carboxamide
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Overview
Description
“N-cyclohexyl-4-cyclopentylpiperazine-1-carboxamide” is a compound that belongs to the class of piperazines . Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are widely used in the pharmaceutical industry and are key components of several blockbuster drugs .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various techniques such as electron diffraction, X-ray crystallography, and computational methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using reaction kinetics . This involves studying the rates at which reactions occur and the factors that influence these rates. The reaction kinetics can provide insights into the mechanisms of the reactions and the intermediates formed during the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. These properties include color, density, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point . These properties can provide valuable information about the behavior of the compound in different environments and its suitability for various applications.
Mechanism of Action
The mechanism of action of “N-cyclohexyl-4-cyclopentylpiperazine-1-carboxamide” is not explicitly mentioned in the search results. However, piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . The mechanism of action of these compounds often involves interactions with biological targets such as enzymes or receptors .
Safety and Hazards
The safety and hazards associated with “N-cyclohexyl-4-cyclopentylpiperazine-1-carboxamide” can be determined by referring to its Material Safety Data Sheet (MSDS) and other regulatory information . These resources provide information about the potential health effects, precautions for handling and use, and procedures for storage and disposal.
Future Directions
The future directions for research on “N-cyclohexyl-4-cyclopentylpiperazine-1-carboxamide” could involve exploring its potential applications in medicine and other fields. This could include investigating its biological activity, developing new methods for its synthesis, and studying its interactions with other compounds .
Properties
IUPAC Name |
N-cyclohexyl-4-cyclopentylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O/c20-16(17-14-6-2-1-3-7-14)19-12-10-18(11-13-19)15-8-4-5-9-15/h14-15H,1-13H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFBXXYKFJEWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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